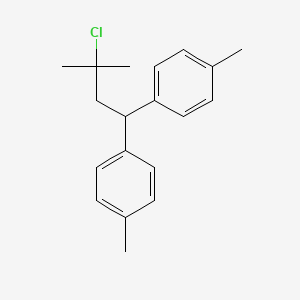
1,1'-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) is an organic compound characterized by the presence of a chlorinated butane backbone linked to two methyl-substituted benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of 3-chloro-3-methylbutane with 4-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the desired product through a Friedel-Crafts alkylation mechanism.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the chlorine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield alcohol derivatives, while oxidation can produce ketones or carboxylic acids.
科学的研究の応用
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) involves its interaction with molecular targets through its functional groups. The chlorine atom and the aromatic rings can participate in various chemical interactions, such as hydrogen bonding, π-π stacking, and nucleophilic substitution. These interactions can influence the compound’s reactivity and its effects in different applications.
類似化合物との比較
Similar Compounds
1-Chloro-3-methylbutane: A simpler compound with a similar chlorinated butane backbone but without the aromatic rings.
4-Methylbenzene: An aromatic compound with a single methyl group attached to the benzene ring.
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(benzene): A compound with a similar structure but without the methyl groups on the benzene rings.
Uniqueness
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) is unique due to the presence of both the chlorinated butane backbone and the methyl-substituted benzene rings. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
102434-78-6 |
|---|---|
分子式 |
C19H23Cl |
分子量 |
286.8 g/mol |
IUPAC名 |
1-[3-chloro-3-methyl-1-(4-methylphenyl)butyl]-4-methylbenzene |
InChI |
InChI=1S/C19H23Cl/c1-14-5-9-16(10-6-14)18(13-19(3,4)20)17-11-7-15(2)8-12-17/h5-12,18H,13H2,1-4H3 |
InChIキー |
RDYHPTFOEJYWTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CC(C)(C)Cl)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


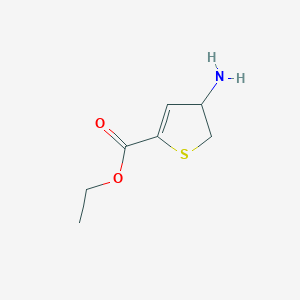
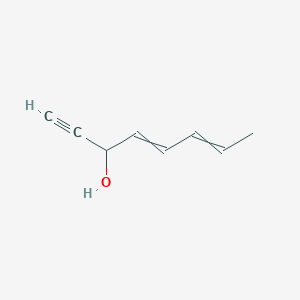

![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
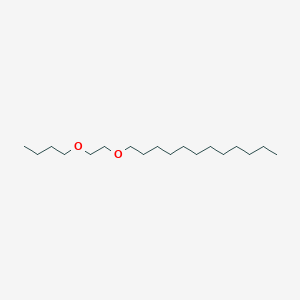
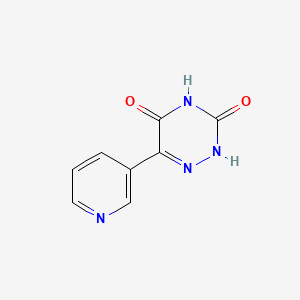
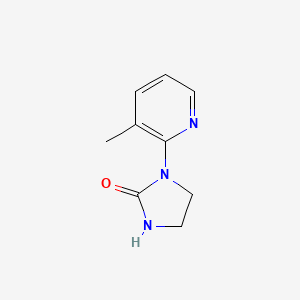
![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
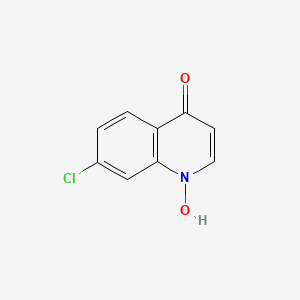
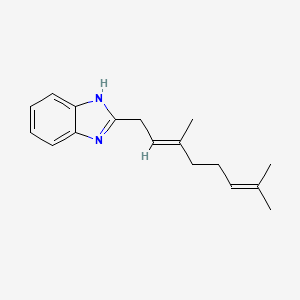
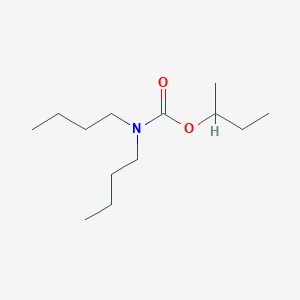

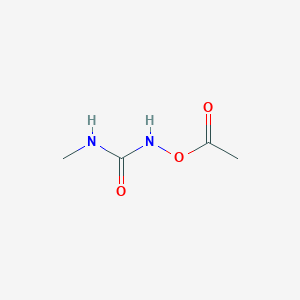
![Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14330425.png)
